molecular formula C6H8Cl2O3 B7880769 3-Chloropropanoic anhydride

3-Chloropropanoic anhydride

Cat. No.: B7880769
M. Wt: 199.03 g/mol
InChI Key: UQNMBHOXSQYAAC-UHFFFAOYSA-N
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Description

3-Chloropropanoic anhydride is an organic compound with the molecular formula C₆H₈Cl₂O₃. It is a derivative of propanoic acid, where two molecules of 3-chloropropanoic acid are condensed to form the anhydride. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

3-Chloropropanoic anhydride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-chloropropanoic moiety into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modification of biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropanoic anhydride can be synthesized through the reaction of 3-chloropropanoic acid with acyl chlorides or other dehydrating agents. One common method involves the use of thionyl chloride (SOCl₂) to convert 3-chloropropanoic acid into its corresponding acyl chloride, which then reacts with another molecule of 3-chloropropanoic acid to form the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where 3-chloropropanoic acid is reacted with thionyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropanoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-chloropropanoic anhydride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, leading to the formation of amides and esters. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

    3-Chloropropanoic Acid: The parent acid from which the anhydride is derived.

    3-Chloropropionyl Chloride: Another derivative used in similar acylation reactions.

    Propanoic Anhydride: Lacks the chlorine atom, making it less reactive.

Uniqueness: 3-Chloropropanoic anhydride is unique due to the presence of the chlorine atom, which increases its reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-chloropropanoyl 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMBHOXSQYAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)OC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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